![molecular formula C10H13N5S B15114186 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine](/img/structure/B15114186.png)
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine
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Overview
Description
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine is a heterocyclic compound that contains a triazole ring fused with a pyridazine ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a modulator of specific biochemical pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: This compound shares a similar triazolo-pyridazin core but differs in its substituents.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: Another compound with a similar core structure but different functional groups.
Uniqueness
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine is unique due to its thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s potential as a therapeutic agent .
Properties
Molecular Formula |
C10H13N5S |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiomorpholine |
InChI |
InChI=1S/C10H13N5S/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 |
InChI Key |
GFYQYACASZNDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCSCC3 |
Origin of Product |
United States |
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